molecular formula C23H26N2O3 B2785040 N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide CAS No. 1207006-02-7

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

Cat. No. B2785040
CAS RN: 1207006-02-7
M. Wt: 378.472
InChI Key: UTDJMKIQCRNTCI-UHFFFAOYSA-N
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Description

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a useful research compound. Its molecular formula is C23H26N2O3 and its molecular weight is 378.472. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis and Catalysis

Research in organic synthesis often focuses on developing new methods for constructing complex molecules. For instance, the TBTU-mediated synthesis of 5-(trifluoromethyl)-N-alkyl-1-(3-phenylisoquinoline-1-yl)-1H-pyrazole-4-carboxamides demonstrates the use of catalysts and specific reagents to achieve high yield and purity in synthesizing nitrogen-containing heterocycles, which are structurally related to the requested compound (Prabakaran, Khan, & Jin, 2012). This method could potentially be adapted for synthesizing derivatives of the requested compound, showcasing the importance of catalysis in organic synthesis.

Biological Applications

Although the direct biological applications of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide were not found, related structures have been explored for their biological activities. For instance, tetrahydroisoquinoline derivatives have been synthesized and evaluated for their antitumor activities, providing a basis for the development of new anticancer agents (Montoya et al., 2014). Such studies indicate the potential of similar compounds in medicinal chemistry and drug discovery.

Chemical Characterization and Analysis

The synthesis and characterization of related compounds, such as tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its derivatives, have been reported, showcasing the diversity of heterocyclic compounds that can be derived from isoquinoline bases. These compounds have been characterized for their spectral properties, providing insights into the structural and electronic features relevant to the requested compound (Zaki, Radwan, & El-Dean, 2017).

properties

IUPAC Name

N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3/c1-17(26)25-12-9-18-7-8-21(15-19(18)16-25)24-22(27)23(10-13-28-14-11-23)20-5-3-2-4-6-20/h2-8,15H,9-14,16H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTDJMKIQCRNTCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3(CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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